molecular formula C11H7NO4 B13661127 Quinoline-3,5-dicarboxylic acid

Quinoline-3,5-dicarboxylic acid

Cat. No.: B13661127
M. Wt: 217.18 g/mol
InChI Key: PTROYPSWYLRXND-UHFFFAOYSA-N
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Description

Quinoline-3,5-dicarboxylic acid (C₁₁H₇NO₄) is a heterocyclic aromatic compound featuring a quinoline core with carboxylic acid groups at positions 3 and 3. Quinoline derivatives are widely studied for their biological activities, particularly as antibacterial agents and antitumor compounds, owing to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The dicarboxylic acid groups enhance water solubility and metal-coordination capabilities, making such compounds versatile in pharmaceutical and materials science applications .

Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-3,5-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)6-4-8-7(11(15)16)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)(H,15,16)

InChI Key

PTROYPSWYLRXND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Oxidized Anilinosuccinimides and Cyclization (Adapted from EP0257433B1 and US4766218A)

This method involves several key steps:

  • Formation of 3-anilinosuccinimide : Maleic anhydride reacts with aniline in o-dichlorobenzene at 175-180°C, forming anilinosuccinimide intermediates with high yields (~74%) after recrystallization.

  • Oxidation to 3-anilino-N-substituted-maleimide : The anilinosuccinimide is oxidized in inert solvents.

  • Reaction with Dimethylformamide Dimethylacetal or Vilsmeier Reagent : The maleimide intermediate reacts with at least two molar equivalents of dimethylformamide dimethylacetal or a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) in aromatic or chlorinated hydrocarbon solvents under reflux conditions. This step forms 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide derivatives.

  • Cyclization : Treatment with polyphosphoric acid at 130-145°C cyclizes the intermediate to acridinimides.

  • Hydrolysis : The acridinimides are hydrolyzed under basic conditions (NaOH or KOH, 5-50% concentration) in aqueous or aqueous-alcoholic solvents to yield quinoline-3,5-dicarboxylic acid salts.

  • Acidification and Isolation : Acidification of the cooled reaction mixture precipitates this compound, which is collected by filtration.

Yield and Purity : The process yields this compound in up to 90% yield with high purity (melting point 315-321°C reported for the product).

Step Reagents/Conditions Yield (%) Notes
Aniline + Maleic Anhydride 175-180°C, o-dichlorobenzene, 1 hour 74 Recrystallization in ethanol
Oxidation Inert solvent - Forms maleimide intermediate
Reaction with DMF-DMA or Vilsmeier Reagent Reflux in aromatic/chlorinated solvents - Forms dimethylaminomethylene derivatives
Cyclization Polyphosphoric acid, 130-145°C - Forms acridinimide
Hydrolysis NaOH/KOH 5-50%, aqueous solvent - Hydrolyzes acridinimide to diacid salt
Acidification Acid, <40°C - Precipitates this compound

This method is advantageous due to the availability of starting materials and the potential for scale-up in industrial settings.

Friedlander Reaction and Ester Hydrolysis

Though primarily reported for quinoline-2,3-dicarboxylic acid, the Friedlander reaction, involving 2-aminobenzaldehyde and diethyloxalacetate, can be adapted for related quinoline dicarboxylic acids. The esters formed are subsequently hydrolyzed to the corresponding acids. However, this method is less frequently applied to this compound specifically, and yields can be limited by precursor availability.

Carbonylation and Decarboxylation of Functionalized Quinolines (From CN101781247B)

This novel method synthesizes substituted 3-quinoline carboxylic acids, including this compound derivatives, via:

  • Carbonylation of Dichloroquinolines : Under high-pressure carbon monoxide (20 atm) and in the presence of palladium chloride and triphenylphosphine catalysts, dichloroquinolines undergo carbonylation in methanol at 140-150°C for 3-4 hours to form dimethyl quinoline dicarboxylates.

  • Hydrolysis of Esters : The dimethyl esters are refluxed with aqueous sodium hydroxide (10%) for 2 hours, followed by acidification to pH ~2 with concentrated hydrochloric acid, precipitating the quinoline dicarboxylic acid.

  • Purification : The precipitate is filtered and dried, yielding the target acid.

Step Reagents/Conditions Yield (%) Notes
Carbonylation PdCl₂, PPh₃, CO 20 atm, MeOH, 140-150°C, 3-4 hours ~90 Produces dimethyl quinoline dicarboxylate
Hydrolysis 10% NaOH aqueous, reflux 2 hours - Converts ester to acid
Acidification & Isolation HCl, pH ~2 - Isolates this compound

This method offers a direct approach to this compound derivatives with good yields and is notable for its use of transition metal catalysis and high-pressure CO.

Comparative Analysis of Methods

Feature Anilinosuccinimide Route Carbonylation Route Friedlander-type Route
Starting Materials Maleic anhydride, aniline Dichloroquinolines, CO, Pd catalyst 2-aminobenzaldehyde, ketoesters
Reaction Conditions High temperature (130-180°C), acidic/base hydrolysis High pressure CO (20 atm), Pd catalysis, reflux Moderate temperature, condensation
Yield Up to 90% Around 90% Variable, often lower
Scalability High Moderate to high Limited by precursor availability
Complexity Multi-step with oxidation, cyclization, hydrolysis Two-step with catalysis and hydrolysis Simpler but less versatile
Purity of Product High, recrystallization possible High, chromatography purification Moderate
Industrial Applicability Proven, patent-protected methods Emerging, requires specialized equipment Traditional, less used for this acid

Summary of Research Findings

  • The anilinosuccinimide pathway is well-documented and patented, providing a robust, high-yield route to this compound from inexpensive and readily available starting materials. The process involves oxidation, reaction with Vilsmeier reagents, cyclization, and hydrolysis steps with detailed reaction conditions and isolation protocols reported in patent EP0257433B1 and US4766218A.

  • The carbonylation method using palladium catalysis under high-pressure carbon monoxide presents a modern, efficient alternative for synthesizing quinoline dicarboxylates, which can be hydrolyzed to the target acid. This method is supported by recent Chinese patent CN101781247B and offers good yields and product purity.

  • The Friedlander reaction , while classical, is less commonly applied specifically to this compound synthesis due to limitations in precursor availability and yields.

Chemical Reactions Analysis

Types of Reactions

Quinoline-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of quinoline-3,5-dicarboxylic acid with key analogues, focusing on core structure, applications, and biological activity.

Compound Core Structure Carboxylic Acid Positions Key Applications Biological Activity/Properties Physical Properties
This compound Quinoline 3,5 Pharmaceuticals, metal-organic frameworks (MOFs) Potential DNA intercalation, antibacterial/antitumor activity (inferred from analogues) Not explicitly reported; inferred stability
Furan-2,5-dicarboxylic acid (FDCA) Furan 2,5 Bioplastic production (replacement for terephthalic acid), fuel precursors Non-toxic, biodegradable; no direct biological activity High thermal stability
1-Aminoindan-1,5-dicarboxylic acid Indane 1,5 Neuroprotection (metabotropic glutamate receptor antagonist) Reduces brain edema, improves neurological outcomes post-injury Water-soluble
Cyclothionine (Hexahydro-1,4-thiazepine-3,5-dicarboxylic acid) Thiazepine 3,5 Physiological role in sulfur metabolism (detected in human urine) No direct therapeutic activity reported; structural uniqueness due to sulfur incorporation Detected via chromatography
Quinolone-3-carboxylic acid derivatives Quinolone 3 Antibacterial agents (e.g., ciprofloxacin analogues) Inhibit bacterial DNA gyrase/topoisomerase IV; modified derivatives show antitumor activity Variable solubility based on substituents
Quinolinic acid (2,3-Pyridinedicarboxylic acid) Pyridine 2,3 Biochemical research (NMDA receptor agonist) Neurotoxic at high concentrations; implicated in neurodegenerative diseases mp: 188–190°C

Key Comparative Insights

Structural and Solubility Considerations
  • The planarity of quinoline derivatives (e.g., tricyclic quinolones in ) enhances DNA intercalation, whereas FDCA’s non-planar furan ring limits such interactions but improves polymer flexibility.
  • Sulfur-containing analogues (e.g., cyclothionine) exhibit unique metabolic pathways but lack therapeutic data compared to nitrogenous dicarboxylic acids .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Quinoline-3,5-dicarboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification followed by hydrolysis. For example, analogous dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) are synthesized via acid-catalyzed reactions using carbon dioxide or ester precursors, with purification via recrystallization or column chromatography . Characterization of intermediates (e.g., diethyl esters) using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR ensures structural fidelity before hydrolysis to the dicarboxylic acid . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:

  • Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks .
  • FT-IR : Identifies carboxylic acid (-COOH) and quinoline ring vibrations.
  • NMR (1H^1 \text{H}, 13C^{13} \text{C}) : Confirms proton environments and carbon connectivity .
  • Elemental analysis and melting point : Assess purity and consistency with literature values .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers (risk of exothermic decomposition) .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at low temperatures (-20°C) to minimize hydrolysis or oxidation. Monitor for discoloration or gas release, which may indicate degradation .

Advanced Research Questions

Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs), and what factors influence its coordination behavior?

  • Methodological Answer : As a dicarboxylate ligand, it can bridge metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous frameworks. Key factors include:

  • Metal-ligand stoichiometry : Adjusting molar ratios controls network topology (e.g., 2D vs. 3D) .
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility and framework crystallinity .
  • pH : Deprotonation of -COOH groups is necessary for coordination; optimize using bases (e.g., NaOH) .
  • Characterization : Use PXRD, BET surface area analysis, and TGA to validate MOF stability and porosity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries (bond lengths, angles) with XRD data to validate force fields .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .
  • Multi-technique validation : Cross-reference NMR chemical shifts, IR spectra, and thermal stability data to reconcile computational and experimental results .

Q. What role does crystallographic analysis play in understanding the hydrogen bonding and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal XRD reveals:

  • Hydrogen-bonding motifs : Carboxylic acid groups often form dimers or chains, stabilizing the crystal lattice .
  • Intermolecular distances : Quinoline rings may engage in π-π interactions, influencing solubility and reactivity .
  • Polymorphism screening : Varying crystallization conditions (e.g., solvent, temperature) identifies polymorphs with distinct properties . Refinement software (e.g., SHELXL) ensures accurate modeling of disorder or twinning .

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